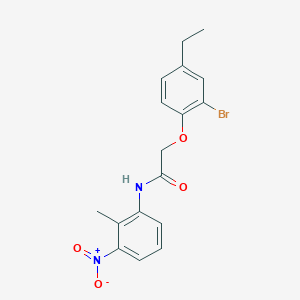![molecular formula C21H19N3O7S B3551227 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B3551227.png)
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide
描述
N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide, commonly known as DNBS, is a chemical compound that has gained attention in scientific research due to its potential applications in studying inflammatory bowel disease (IBD). DNBS is a hapten that can be used to induce colitis in animal models, making it a valuable tool for studying the pathogenesis of IBD.
作用机制
The mechanism of action of DNBS involves the activation of the innate immune system and the subsequent release of pro-inflammatory cytokines. DNBS is recognized by antigen-presenting cells, which present it to T cells and trigger an immune response. This leads to the activation of macrophages and the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. These cytokines promote the recruitment of immune cells to the site of inflammation and contribute to tissue damage.
Biochemical and Physiological Effects:
DNBS-induced colitis is characterized by a range of biochemical and physiological effects, including inflammation, oxidative stress, and tissue damage. DNBS activates the innate immune system, leading to the release of pro-inflammatory cytokines and the recruitment of immune cells to the site of inflammation. This results in tissue damage, ulceration, and oxidative stress, which can contribute to the pathogenesis of N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide.
实验室实验的优点和局限性
The use of DNBS as a model for studying N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide has several advantages. It is a well-established model that has been extensively characterized, making it a reliable tool for studying the pathogenesis of this compound. DNBS-induced colitis is relatively easy to induce and can be used to evaluate potential therapeutic interventions. However, there are also limitations to using DNBS as a model for this compound. It does not fully recapitulate the complex pathogenesis of this compound in humans, and the results obtained from animal models may not always translate to human disease.
未来方向
There are several potential future directions for research involving DNBS and its applications in studying N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. One area of focus could be on developing more sophisticated animal models that better recapitulate the pathogenesis of this compound in humans. Another area of focus could be on evaluating the potential therapeutic interventions for this compound using DNBS-induced colitis as a model. Additionally, researchers could investigate the role of oxidative stress in DNBS-induced colitis and its potential as a therapeutic target for this compound.
科学研究应用
DNBS has been extensively used in scientific research as a model for studying N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide. It is commonly used to induce colitis in animal models, which allows researchers to study the pathogenesis of this compound and evaluate potential therapeutic interventions. DNBS-induced colitis is characterized by inflammation, ulceration, and oxidative stress, which are hallmarks of this compound in humans.
属性
IUPAC Name |
N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S/c1-30-17-8-11-20(31-2)19(13-17)23-32(28,29)18-9-6-15(7-10-18)22-21(25)14-4-3-5-16(12-14)24(26)27/h3-13,23H,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKSIZFSZZOETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551147.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B3551150.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3551162.png)
![2-(3-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3551163.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide](/img/structure/B3551165.png)
![3-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)propanamide](/img/structure/B3551166.png)



![3-[1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3551200.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B3551203.png)


![N-(2,3-dichlorophenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551226.png)